An In-depth Technical Guide to the Fundamental Properties of Dimethyl D-Tartrate
An In-depth Technical Guide to the Fundamental Properties of Dimethyl D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, purification, and analysis of dimethyl d-tartrate. The information is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries who utilize chiral building blocks in asymmetric synthesis.
Core Properties of Dimethyl D-Tartrate
Dimethyl d-tartrate, also known as dimethyl (2S,3S)-2,3-dihydroxybutanedioate, is a diester of D-tartaric acid.[1] Its chirality makes it a valuable precursor and auxiliary in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[2]
Chemical and Physical Properties
The fundamental chemical and physical properties of dimethyl d-tartrate are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | dimethyl (2S,3S)-2,3-dihydroxybutanedioate[1] |
| Synonyms | D-(-)-Tartaric acid dimethyl ester, Dimethyl D-(-)-tartrate[1] |
| CAS Number | 13171-64-7[1] |
| Molecular Formula | C₆H₁₀O₆[1] |
| Molecular Weight | 178.14 g/mol [1] |
| Appearance | Colorless to pale yellowish liquid or white solid[3] |
| Physical Property | Value | Conditions |
| Melting Point | 48-50 °C[3] | |
| Boiling Point | 157-159 °C[3] | at 11 mmHg |
| Optical Rotation | [α]²⁰/D = -20° to -23°[4] | c = 2.5 in water |
| Solubility | Soluble in water and polar organic solvents.[5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of dimethyl d-tartrate are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis: Fischer Esterification of D-Tartaric Acid
Dimethyl d-tartrate is commonly synthesized via the Fischer esterification of D-tartaric acid with methanol (B129727), using a strong acid catalyst.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-tartaric acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl d-tartrate.
Purification
The crude product from the synthesis can be purified by recrystallization or vacuum distillation.
Experimental Protocol:
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Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of ethyl acetate and hexane (B92381).
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Dissolution: Dissolve the crude dimethyl d-tartrate in a minimal amount of hot ethyl acetate.
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Crystallization: Slowly add hexane to the hot solution until turbidity is observed.
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Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
For larger scales or to obtain a liquid product, vacuum distillation is an effective purification method.
Experimental Protocol:
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
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Distillation: Heat the crude dimethyl d-tartrate under reduced pressure. Collect the fraction that distills at a constant temperature (lit. 157-159 °C at 11 mmHg).[3]
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Collection: Collect the purified liquid product in a pre-weighed receiving flask.
Analytical Methods
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
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¹H NMR (CDCl₃):
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~3.80 ppm (s, 6H): This singlet corresponds to the six protons of the two equivalent methyl ester (-OCH₃) groups.
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~4.50 ppm (s, 2H): This singlet arises from the two equivalent methine protons (-CH(OH)-).
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~3.5-4.0 ppm (br s, 2H): A broad singlet corresponding to the two hydroxyl (-OH) protons. The chemical shift of this peak is variable and depends on concentration and temperature.
-
-
¹³C NMR (CDCl₃):
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~53 ppm: Signal for the methyl ester carbons (-OCH₃).
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~72 ppm: Signal for the methine carbons (-CH(OH)-).
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~172 ppm: Signal for the carbonyl carbons of the ester groups (-C=O).
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FTIR spectroscopy provides information about the functional groups present in the molecule.
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~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.
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~2950 cm⁻¹: C-H stretching vibrations of the methyl and methine groups.
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~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl groups.
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~1100-1300 cm⁻¹: C-O stretching vibrations of the ester and alcohol groups.
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of dimethyl d-tartrate can be determined by chiral HPLC.
Experimental Protocol:
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Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating tartrate esters.
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve baseline separation.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.
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Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Drug Development and Asymmetric Synthesis
Dimethyl d-tartrate is a versatile chiral building block in organic synthesis.[4] Its primary applications include:
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Chiral Auxiliary: It can be used to introduce chirality into a molecule and guide the stereochemical outcome of a reaction.
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Synthesis of Chiral Ligands: It serves as a precursor for the synthesis of various chiral ligands used in asymmetric catalysis.[4]
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Starting Material for Natural Product Synthesis: Its C2 symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.
Safety and Handling
Dimethyl d-tartrate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a solid foundation for understanding and utilizing dimethyl d-tartrate in a research and development setting. The provided protocols and data are intended to facilitate its effective application in the synthesis of valuable chiral molecules.
